Cucumopine

Description

Structure

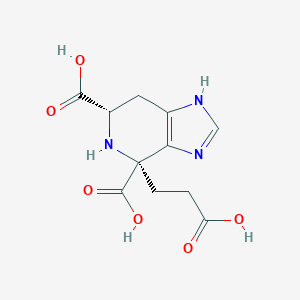

3D Structure

Properties

IUPAC Name |

(4S,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCZNSAJOHDWQS-KGFZYKRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N[C@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149219 |

Source

|

| Record name | Cucumopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110342-24-0 |

Source

|

| Record name | (4S,6S)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110342-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucumopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110342240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucumopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Cucumopine

Abstract

This technical guide provides a comprehensive examination of Cucumopine, a non-proteinogenic amino acid classified as an opine. Opines are unique metabolites produced in plant tissues transformed by pathogenic Agrobacterium species. This document delves into the intricate chemical structure of this compound, including its core heterocyclic scaffold, stereochemistry, and functional groups. We will explore its biological context, specifically its biosynthesis directed by the Transfer-DNA (T-DNA) from the Agrobacterium rhizogenes Ri plasmid. Furthermore, this guide presents detailed, field-proven methodologies for the structural verification of this compound, outlining protocols for its isolation, and characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The content is structured to serve as a foundational resource for researchers, chemists, and drug development professionals investigating opine chemistry and its potential applications.

Introduction to this compound: An Overview

Defining this compound

This compound is a specialized amino acid derivative, specifically classified as an opine.[1][2] Unlike the 20 common proteinogenic amino acids, this compound is not incorporated into proteins.[3] Its structure is characterized by a complex heterocyclic system derived from the condensation of a keto acid and an amino acid. It belongs to the L-alpha-amino acid class of organic compounds.[4]

Biological Significance and Origin

The presence of this compound is intrinsically linked to the plant disease known as hairy root disease, caused by the Gram-negative soil bacterium Agrobacterium rhizogenes.[5] During infection, A. rhizogenes transfers a segment of its Root-inducing (Ri) plasmid, known as the T-DNA, into the plant's genome.[5][6][7] This T-DNA carries genes that, when expressed by the plant's cellular machinery, lead to the synthesis of auxins and cytokinins, causing prolific root growth, and the production of opines.[7]

This compound, synthesized within the transformed plant cells, serves as a crucial source of carbon and nitrogen for the colonizing bacteria, which possess the specific genes required for its catabolism.[1][2] Therefore, the biosynthesis of this compound is a hallmark of a sophisticated pathogenic strategy, creating a unique metabolic niche that favors the pathogen's survival and proliferation.[1] Strains of A. rhizogenes are classified based on the type of opine they produce, with the K599 strain being a representative example of a this compound-type bacterium.[5]

The Chemical Architecture of this compound

The structural elucidation of this compound reveals a molecule of significant complexity, featuring a fused heterocyclic core, multiple chiral centers, and several acidic functional groups.

Core Scaffold and Functional Groups

The central framework of this compound is a 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine ring system.[3][4] This bicyclic structure consists of a fused imidazole and a partially saturated pyridine (piperidine) ring. The molecule is further substituted with three carboxylic acid groups, making it a tricarboxylic acid.[4] These acidic moieties confer a high degree of polarity and a net negative charge at physiological pH.

Stereochemistry

This compound possesses two stereocenters, located at the C4 and C6 positions of the imidazopyridine ring system. The absolute configuration, as defined by IUPAC nomenclature, is (4S, 6S).[3][4] This specific spatial arrangement of substituents is critical for its recognition and metabolism by bacterial enzymes.

Chemical Properties Summary

The fundamental chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | (4S,6S)-4-(2-carboxyethyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4,6-dicarboxylic acid | [4] |

| Molecular Formula | C₁₁H₁₃N₃O₆ | [3][4] |

| Average Molecular Weight | 283.237 g/mol | [4] |

| Monoisotopic Mass | 283.080435163 Da | [4] |

| Classification | L-alpha-amino acid, Opine | [4] |

| Synonyms | Mikimopine, (4S,6S)-4-(2-Carboxyethyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4,6-dicarboxylate | [3][4] |

Visualization of the Chemical Structure

The following diagram illustrates the 2D chemical structure of this compound, with key atoms and stereocenters highlighted.

Caption: 2D representation of the this compound molecule.

Biosynthesis Pathway

The synthesis of this compound is not native to plants but is instead a result of genetic transformation by Agrobacterium rhizogenes.

The Role of the Ri Plasmid and T-DNA

The genetic blueprint for this compound synthesis resides on the Ri plasmid of the bacterium.[5] A specific gene within the T-DNA region, known as cus (this compound synthase), is the key enzyme responsible for its production.[1] Upon infection, this T-DNA, along with other genes that induce root formation (rol genes), is integrated into the host plant's nuclear DNA.[5][7]

Enzymatic Synthesis

The plant cell, now containing the cus gene, transcribes and translates it to produce the this compound synthase enzyme. This enzyme then catalyzes the reductive condensation of L-histidine and α-ketoglutaric acid to form this compound. This process hijacks the plant's metabolic precursors to create the opine for the bacterium's benefit.

Biosynthesis Workflow Diagram

The following workflow illustrates the key stages of this compound biosynthesis, from bacterial infection to the final enzymatic conversion within the plant cell.

Caption: Workflow of this compound biosynthesis.

Methodologies for Structural Verification

Confirming the identity and structure of an isolated natural product like this compound requires a multi-faceted analytical approach. The protocols described below represent a self-validating system, where the results from each technique corroborate the others.

Isolation and Purification from Hairy Root Cultures

Rationale: To analyze this compound, it must first be isolated in a pure form from the biological matrix (hairy root cultures). This multi-step process leverages the chemical properties of the molecule to separate it from other plant metabolites.

Protocol:

-

Harvest and Homogenization: Harvest hairy root tissue and flash-freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction: Suspend the powdered tissue in a methanol/water (80:20 v/v) solution. Sonicate the mixture for 30 minutes on ice, followed by centrifugation to pellet solid debris. Collect the supernatant.

-

Solvent Partitioning: Perform a liquid-liquid extraction against n-hexane to remove nonpolar lipids. Discard the hexane phase and retain the aqueous methanolic phase.

-

Ion-Exchange Chromatography: Load the extract onto a strong cation-exchange column (e.g., Dowex 50W). Wash the column with deionized water to remove neutral and anionic compounds. Elute the amino acid fraction, including this compound, using an ammonia solution (e.g., 2 M NH₄OH).

-

Preparative HPLC: Concentrate the eluted fraction and purify further using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a water/acetonitrile gradient with 0.1% formic acid as the mobile phase. Collect fractions corresponding to the this compound peak, monitored by UV absorbance.

-

Verification of Purity: Analyze the collected fractions by analytical HPLC to confirm purity (>98%). Pool pure fractions and lyophilize to obtain the purified this compound as a solid.

Mass Spectrometry (MS) Analysis

Rationale: Mass spectrometry is employed to determine the precise molecular weight and to obtain fragmentation patterns (MS/MS) that act as a structural fingerprint. This confirms the elemental composition and provides clues about the molecule's substructures.

Protocol:

-

Sample Preparation: Dissolve 1 mg of purified this compound in 1 mL of a water/acetonitrile (50:50 v/v) solution containing 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an electrospray ionization (ESI) source.

-

Full Scan MS Analysis (Positive Ion Mode):

-

Infuse the sample directly or via liquid chromatography (LC).

-

Acquire data in the m/z range of 100-500.

-

Expected Result: A prominent ion peak at m/z 284.0877, corresponding to the [M+H]⁺ adduct of this compound (C₁₁H₁₄N₃O₆⁺). The high-resolution measurement should match the theoretical mass within 5 ppm, confirming the elemental formula.

-

-

Tandem MS (MS/MS) Analysis:

-

Select the precursor ion (m/z 284.0877) for collision-induced dissociation (CID).

-

Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Expected Result: Observe characteristic neutral losses, such as the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid groups. Fragmentation of the ring system will provide further structural confirmation.

-

-

Data Validation: Compare the observed accurate mass and fragmentation pattern against a database (if available) or theoretical fragmentation predictions to validate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the definitive method for elucidating the complete chemical structure in solution, including the carbon-hydrogen framework and the connectivity of all atoms.[8][9] 2D NMR experiments are crucial for assigning all proton and carbon signals unambiguously.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified, lyophilized this compound in 0.6 mL of deuterium oxide (D₂O). Add a small, known amount of an internal standard such as DSS or TSP for chemical shift referencing (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum on a high-field spectrometer (≥500 MHz).

-

Expected Result: A complex spectrum showing distinct signals for each non-exchangeable proton. The integration of the signals should correspond to the number of protons in each environment. The chemical shifts will be indicative of the electronic environment (e.g., protons adjacent to electronegative atoms will be downfield).

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon spectrum.

-

Expected Result: A signal for each unique carbon atom. The chemical shifts will distinguish between aliphatic carbons, carbons adjacent to nitrogens, and the carbonyl carbons of the carboxylic acids (typically >170 ppm).

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), revealing the H-C-C-H connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of a proton signal to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is critical for piecing together the entire molecular scaffold, including connecting the substituents to the heterocyclic core.

-

-

Structural Assembly: Systematically analyze the 1D and 2D NMR data to assign every proton and carbon signal. Use the HMBC correlations to confirm the connectivity between different fragments of the molecule and verify the overall structure determined by MS. The NOESY experiment can be used to confirm through-space proximity of protons, helping to solidify stereochemical assignments.

Conclusion and Future Directions

This guide has detailed the chemical structure of this compound, a complex opine central to the interaction between Agrobacterium rhizogenes and its host plants. Its unique imidazopyridine core, specific stereochemistry, and biosynthesis via horizontal gene transfer make it a fascinating subject for chemical and biological research. The analytical workflows presented here, combining chromatographic purification with mass spectrometry and NMR spectroscopy, provide a robust framework for its unambiguous identification and characterization.

Future research could focus on several promising areas:

-

Total Synthesis: Developing a synthetic route to this compound and its stereoisomers would provide access to larger quantities for biological testing and could confirm its absolute configuration.

-

Pharmacological Screening: Although its primary known role is metabolic, the unique structure of this compound warrants investigation into potential pharmacological activities, such as antimicrobial or enzyme-inhibitory properties.[10][11]

-

Enzymatic Mechanism: A deeper study of the this compound synthase enzyme could provide insights into its substrate specificity and catalytic mechanism, potentially enabling its use in biocatalysis.

References

-

FooDB. (2022). Compound: this compound (FDB001500). Food Database. [Link]

-

Li, C., et al. (2016). This compound TYPE AGROBACTERIUM RHIZOGENES K599 (NCPPB2659) T-DNA MEDIATED PLANT TRANSFORMATION AND ITS APPLICATION. Journal of Plant Biotechnology. [Link]

-

Pislyagin, E. A., et al. (2023). A Mass Spectrometry Database for Sea Cucumber Triterpene Glycosides. Marine Drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441561, (4S,6S)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-3H-imidazo(4,5-c)pyridine-4,6-dicarboxylic acid. PubChem. [Link]

-

Failla, M. C., et al. (1990). The non-conserved region of this compound-type Agrobacterium rhizogenes T-DNA is responsible for hairy root induction. Plant Molecular Biology, 15(5), 747–753. [Link]

-

Tassoni, A., et al. (2000). rol genes of Agrobacterium rhizogenes this compound strain: sequence, effects and pattern of expression. Planta, 211(4), 562–569. [Link]

-

Vladimirov, I. A., Matveeva, T. V., & Lutova, L. A. (2015). Opine biosynthesis and catabolism genes of Agrobacterium tumefaciens and Agrobacterium rhizogenes. Russian Journal of Genetics, 51(2), 121–129. [Link]

-

Wishart, D. S., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(11), 1098. [Link]

-

Open Access Pub. (n.d.). NMR Spectroscopy. Journal of Glycomics And Metabolism. [Link]

-

Vladimirov, I. A., Matveeva, T. V., & Lutova, L. A. (2015). [Opine biosynthesis and catabolism genes of Agrobacterium tumefaciens and Agrobacterium rhizogenes]. Genetika, 51(2), 137–146. [Link]

-

Fernandes, Â., et al. (2023). Bioactive Potential of Wild Plants from Gardunha Mountain: Phytochemical Characterization and Biological Activities. Plants. [Link]

-

Khan, I., et al. (2022). Biological activities of meroterpenoids isolated from different sources. RSC Advances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Opine biosynthesis and catabolism genes of Agrobacterium tumefaciens and Agrobacterium rhizogenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4S,6S)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-3H-imidazo(4,5-c)pyridine-4,6-dicarboxylic acid | C11H13N3O6 | CID 441561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB001500) - FooDB [foodb.ca]

- 5. bdbotsociety.org [bdbotsociety.org]

- 6. The non-conserved region of this compound-type Agrobacterium rhizogenes T-DNA is responsible for hairy root induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. mdpi.com [mdpi.com]

- 11. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Cucumopine Biosynthetic Architecture in Agrobacterium rhizogenes

Executive Summary

This technical guide analyzes the biosynthesis of cucumopine , a specific opine synthesized in hairy root cultures transformed by Agrobacterium rhizogenes (specifically strain K599/NCPPB 2659 ). Unlike the more common reductive amination pathways seen in octopine or nopaline synthesis, this compound biosynthesis represents a unique Pictet-Spengler condensation , linking histidine metabolism to the bacterial colonization strategy. This guide details the genetic drivers, enzymatic mechanisms, and validated detection protocols for researchers in plant biotechnology and phytopathology.

Part 1: Molecular Architecture of the System

The production of this compound is not a native plant process; it is a result of genetic engineering performed by the bacterium on the host plant. The core of this system lies in the Root-inducing (Ri) plasmid .

The Genetic Vector: pRi2659

The this compound phenotype is strictly associated with Agrobacterium rhizogenes strains carrying the pRi2659 plasmid (or similar variants like pRiK599).[1][2]

-

T-DNA Configuration: Unlike agropine-type strains (which have split T-DNA:

and

The Biosynthetic Gene: cus

The synthesis of this compound is catalyzed by the enzyme This compound synthase , encoded by the cus gene located on the T-DNA.[1][2][5][6]

-

Locus: The cus gene is situated within the T-DNA region, adjacent to the rol (root loci) genes which are responsible for the hairy root phenotype.

-

Expression: The cus gene carries eukaryotic regulatory sequences (promoter/poly-A), ensuring it is transcriptionally silent in the bacterium but highly active once integrated into the plant nuclear genome.

Part 2: The Biochemical Mechanism (The Core)

Substrate Specificity

This compound is a member of the histidine-derived opines (along with mikimopine). The biosynthesis requires two primary metabolic precursors found in the plant cytosol:

-

L-Histidine (Amino acid donor)

-

-Ketoglutarate (

The Enzymatic Reaction: A Pictet-Spenglerase

Most opine synthases (e.g., octopine synthase) function as dehydrogenases, using NADPH to reduce the imine formed between an amino acid and a keto acid.

Critical Distinction: this compound synthase (Cus) operates differently. It catalyzes a condensation followed by a spontaneous intramolecular cyclization .

-

Step 1: Condensation of the

-amino group of histidine with the ketone group of -

Step 2: Cyclization involving the imidazole ring of histidine.

-

Mechanism: This reaction resembles a Pictet-Spengler condensation , resulting in a cyclic product (an imidazopyridine derivative) rather than a linear secondary amine. It does not strictly require NADPH reduction in the same manner as linear opines.

Pathway Visualization

The following diagram illustrates the flow of genetic information and chemical transformation.

Figure 1: The genetic and biochemical flow of this compound synthesis, from plasmid to metabolite.

Part 3: Experimental Validation & Protocols

To confirm the this compound biosynthetic pathway in a new hairy root line, researchers must validate the presence of the compound. The "Gold Standard" method remains High Voltage Paper Electrophoresis (HVPE) due to the specific staining properties of the imidazole ring.

Protocol: Extraction and HVPE Detection

Objective: Isolate and visualize this compound from hairy root tissues.

Reagents Required:

-

Extraction Solvent: 0.1 N HCl.

-

Electrophoresis Buffer: Formic acid/Acetic acid/Water (5:15:80, v/v/v), pH 1.9.

-

Pauly Reagent (Specific for Histidine/Imidazole):

-

Solution A: Sulfanilic acid (1 g) in 1 N HCl (100 mL).

-

Solution B: Sodium nitrite (5% aqueous solution).

-

Solution C: Sodium carbonate (15% aqueous solution).

-

Step-by-Step Workflow:

-

Tissue Extraction:

-

Harvest 50–100 mg of fresh hairy root tips.

-

Macerate tissue in 100 µL of 0.1 N HCl .

-

Centrifuge at 12,000 x g for 5 minutes to remove debris. Collect supernatant.

-

-

Electrophoresis (HVPE):

-

Spot 2–5 µL of supernatant onto Whatman 3MM chromatography paper.

-

Spot standards: L-Histidine (1 mg/mL) and synthetic this compound (if available) or extract from a known K599 line (positive control).

-

Run electrophoresis at 30–50 V/cm for 45–60 minutes at pH 1.9.

-

Note: At pH 1.9, this compound is cationic but migrates differently than histidine due to the carboxylic acid modification.

-

-

Staining (Pauly Reaction):

-

Dry the paper thoroughly.

-

Mix Solution A and Solution B (1:1) freshly (Diazotization).

-

Spray the paper lightly with the A+B mix.

-

Immediately spray with Solution C (Sodium Carbonate).

-

Interpretation:

-

Histidine: Appears as a distinct red/orange spot .

-

This compound: Appears as a red/orange spot with distinct mobility (usually slower migration toward the cathode compared to histidine due to the added mass and charge alteration from

-KG).

Modern Detection (HPLC/MS)

For quantitative analysis, LC-MS is preferred.

-

Column: C18 Reverse Phase.

-

Detection: Electrospray Ionization (ESI) in positive mode.

-

Mass: Look for the molecular ion corresponding to the condensation of Histidine +

-KG minus water (cyclized).

Part 4: Data Summary & Strain Specifics

The following table summarizes the key characteristics of the this compound system compared to other opine systems.

| Feature | This compound System | Octopine System | Mannopine System |

| Representative Strain | A. rhizogenes K599 (NCPPB 2659) | A. tumefaciens A6 | A. rhizogenes 8196 |

| Plasmid | pRi2659 | pTiA6 | pRi8196 |

| Precursors | Histidine + | Arginine + Pyruvate | Mannose + Glutamine |

| Enzyme Type | Pictet-Spenglerase (Cyclization) | Dehydrogenase (Reductive) | Reductive Amine Synthase |

| Chemical Class | Imidazopyridine (Cyclic) | Sugar-amine conjugate | |

| Detection Stain | Pauly Reagent (Red) | Phenanthrenequinone (Green) | Silver Nitrate (Black) |

The Ecological Logic

The synthesis of this compound serves the bacterium, not the plant. The Agrobacterium retains catabolic genes (located on the Ri plasmid but outside the T-DNA) that allow it to utilize this compound as a sole carbon and nitrogen source. This creates a "nutritional niche" where the transformed roots feed the specific bacterial strain that incited them.

Figure 2: The "Opine Concept" illustrating the parasitic relationship mediated by this compound.[1][7]

References

-

Davioud, E., et al. (1988). this compound, a new T-DNA-encoded opine in hairy root cultures. Phytochemistry.

-

Serino, G., et al. (1994). rol genes of Agrobacterium rhizogenes this compound strain: sequence, effects and pattern of expression.[5][8] Plant Molecular Biology.

-

Mankin, S. L., et al. (2007). The complete genome sequence of the this compound-type Agrobacterium rhizogenes strain K599. Journal of Bacteriology.

-

Dessaux, Y., et al. (1998). Opines and Opine-Like Molecules Involved in Plant-Rhizobiaceae Interactions. The Rhizobiaceae. (Contextual verification via Search 1.12)

-

Savka, M. A., et al. (1990). Transformation of Phaseolus spp. by Agrobacterium rhizogenes K599.[1][2][3][4][5] Phytopathology.

Sources

- 1. bdbotsociety.org [bdbotsociety.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Hairy CRISPR: Genome Editing in Plants Using Hairy Root Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Seasonal Fluctuations and Long-Term Persistence of Pathogenic Populations of Agrobacterium spp. in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Natural Occurrence of Cucumopine in Plants

Executive Summary

Opines, a class of low-molecular-weight compounds, are predominantly recognized as products of plant cells genetically transformed by Agrobacterium species. These compounds, synthesized by enzymes encoded on the bacterial transferred-DNA (T-DNA), serve as a crucial nutrient source for the colonizing bacteria. Cucumopine belongs to this family of molecules, specifically associated with hairy root disease induced by certain strains of Agrobacterium rhizogenes. While this microbe-mediated synthesis is well-documented, the concept of "natural occurrence" of this compound and other opines in plants is a more complex and evolving field. This guide provides a technical exploration of this topic, delineating the canonical biosynthetic pathway, examining the evidence for its presence in plants through natural horizontal gene transfer, and discussing the methodologies required for its robust detection and validation. We will synthesize field-proven insights with established scientific principles to offer researchers a comprehensive understanding of this compound's place in plant biology.

Section 1: The Opine Concept and the Place of this compound

Opines are unique amino acid or sugar derivatives that are not typically found in healthy, untransformed plant tissues. Their synthesis is a hallmark of crown gall or hairy root diseases, which are neoplastic growths caused by the infection of plants with Agrobacterium tumefaciens or Agrobacterium rhizogenes, respectively[1][2]. The bacterium transfers a segment of its plasmid DNA, the T-DNA, into the plant's genome[1][3]. This T-DNA carries genes that, when expressed by the plant's cellular machinery, lead to the production of phytohormones (causing uncontrolled cell growth) and opine synthases[4]. The resulting opines are catabolized by the bacteria as a specific source of carbon and nitrogen, giving them a competitive advantage in the rhizosphere[2][4].

Agrobacterium strains are classified based on the type of opines they induce and catabolize. This compound-type strains, such as A. rhizogenes K599 (also known as NCPPB2659), are characterized by their ability to induce the synthesis of this compound in transformed plant tissues[5]. This positions this compound as a key biomarker for infection by this specific class of pathogens.

Section 2: The Canonical Pathway: Agrobacterium-Mediated Biosynthesis

The synthesis of this compound in plants is a direct result of genetic engineering performed by Agrobacterium rhizogenes. The process is a cornerstone of this specific plant-pathogen interaction.

2.1 The Role of the Ri Plasmid and T-DNA Transfer this compound-type A. rhizogenes strains harbor a root-inducing (Ri) plasmid[5]. Upon recognizing wound signals from a susceptible plant, the bacterium transfers a specific segment of this plasmid, the T-DNA, into the plant cell nucleus, where it integrates into the host genome[3][5]. Unlike some other Ri plasmids that have two separate T-DNA regions (TL and TR), the this compound-type plasmid contains a single, continuous T-DNA region[5]. This region contains the rol (root-inducing locus) genes, which alter plant development and lead to the characteristic "hairy root" phenotype, and the opine synthesis genes[3][6].

2.2 this compound Synthase (Cus) The key enzyme responsible for this compound production is this compound synthase, encoded by a gene within the T-DNA. Once the T-DNA is integrated and transcribed by the plant, this enzyme is produced. It catalyzes the reductive condensation of L-histidine and α-ketoglutaric acid. This process is analogous to other opine synthases, which typically condense an amino acid with either a keto acid or a sugar[4].

Caption: Agrobacterium-mediated this compound biosynthesis in a plant cell.

Section 3: Evidence for Natural Occurrence in Planta

The term "natural occurrence" can be interpreted in two ways: 1) presence due to natural genetic transformation events that occurred on an evolutionary timescale, and 2) endogenous synthesis by the plant itself, independent of any foreign DNA.

3.1 Horizontal Gene Transfer: Naturally Transgenic Plants There is substantial evidence that the genetic transformation of plants by Agrobacterium is not merely a laboratory tool but a widespread natural phenomenon. Genomes of numerous plant species have been found to contain cellular T-DNA (cT-DNA), which are remnants of ancient, successful transformation events[7]. These integrations have become a stable part of the host species' germline.

A search of sequenced plant genomes revealed the presence of cT-DNAs in dozens of dicot species, including those in the genera Nicotiana, Linaria, Ipomoea, Camellia, and Juglans[3][7]. Significantly, opine synthesis genes are the most frequently retained T-DNA genes in these natural transformants[7]. While many of these genes have accumulated mutations over time, some remain intact and are actively expressed[7]. For example, certain Nicotiana tabacum cultivars express a functional opine synthesis gene and produce the corresponding opines in their roots[3]. This provides a strong basis for the natural occurrence of opines, including potentially this compound, in specific plant lineages as a result of horizontal gene transfer.

3.2 Endogenous Opine Synthesis? A more contentious line of inquiry revolves around whether plants can synthesize opines without the presence of bacterial DNA. Some studies have reported the detection of low levels of opines, such as octopine, in normal, uninfected plant callus and tissues from species like tobacco and sunflower[1][8]. These findings suggest that plants may possess native metabolic pathways capable of producing opines, possibly as a byproduct of arginine metabolism[1].

However, these reports must be interpreted with caution. The levels detected are often orders of magnitude lower than those found in bacterially-induced tumors[8]. Furthermore, the production of opines in uninfected tissue is often used as a negative control to confirm transformation, and its detection can be an indicator of contamination or unforeseen metabolic activity under specific culture conditions[1]. To date, no endogenous plant gene with confirmed opine synthase activity has been isolated, and the evidence for this compound synthesis via this route is lacking. Therefore, the primary mechanism for the "natural" occurrence of this compound remains horizontal gene transfer.

Section 4: Putative Physiological Roles in the Plant Host

Given that opine synthesis is driven by bacterial genes, the primary role of these compounds is to benefit the bacterium[2]. However, the expression of T-DNA genes has profound effects on the plant's physiology.

-

Altered Development: The most dramatic effect of this compound Ri plasmid T-DNA is the induction of hairy roots[5]. This is primarily caused by the rol genes, which sensitize plant cells to auxin, leading to prolific, plagiotropic root growth[6]. This altered root architecture can significantly impact the plant's ability to acquire water and nutrients[9].

-

Metabolic Sink: The synthesis of opines requires plant-derived precursors (amino acids and keto acids), creating a new metabolic sink that diverts resources from the plant's primary metabolic pathways.

-

Translocation: Opines are not confined to the site of synthesis. Studies have shown they can be translocated to healthy, uninfected parts of the plant[10]. This systemic movement could potentially influence the physiology of distal tissues or promote the spread and survival of the pathogen throughout the plant[10].

Section 5: Methodologies for Detection, Quantification, and Validation

For researchers in drug development or plant science, definitively identifying and quantifying this compound is critical. A multi-pronged approach combining biochemical and molecular techniques is essential for a self-validating system.

Caption: Experimental workflow for this compound detection and validation.

5.1 Protocol for this compound Extraction from Plant Tissue

Causality: This protocol uses a polar solvent (methanol/water) to efficiently extract small, polar molecules like opines from the complex plant matrix. The centrifugation and filtration steps are critical for removing proteins and particulate matter that would interfere with downstream HPLC analysis.

-

Harvesting: Collect 0.5-1.0 g of fresh plant tissue (e.g., root tips, callus) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer the powder to a 15 mL conical tube. Add 5 mL of ice-cold 80% (v/v) methanol. Vortex vigorously for 1 minute.

-

Incubation: Place the tube on a shaker at 4°C for 1 hour to ensure thorough extraction.

-

Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter into a clean tube. This is the crude extract.

-

Concentration: For trace-level detection, the extract can be concentrated under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute in a smaller volume of the initial mobile phase for HPLC analysis.

-

Storage: Store the final extract at -80°C until analysis.

5.2 Protocol for HPLC-MS/MS Quantification

Causality: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) provides the highest level of specificity and sensitivity. HPLC separates this compound from other plant metabolites, while MS/MS provides definitive identification based on its mass-to-charge ratio and fragmentation pattern. A standard curve is essential for accurate quantification.

-

Instrumentation: A high-resolution HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating polar analytes.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Run a gradient from 2% B to 95% B over 10 minutes to elute compounds of varying polarity.

-

Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode. Monitor for the specific parent ion mass of this compound and its characteristic daughter fragment ions (Multiple Reaction Monitoring - MRM mode).

-

Standard Curve: Prepare a dilution series of a purified this compound standard (e.g., 1 ng/mL to 1000 ng/mL) in the reconstitution solvent. Run this series to generate a standard curve for absolute quantification.

-

Analysis: Inject 5-10 µL of the plant extract. Integrate the peak area corresponding to this compound and calculate its concentration by comparing it to the standard curve.

5.3 Protocol for Molecular Validation (qPCR for cus gene)

Causality: The presence of this compound should correlate with the presence of its synthase gene (cus). Quantitative PCR (qPCR) is a highly sensitive method to detect and quantify the presence of this specific bacterial gene in the plant's genomic DNA[11]. This step is crucial to distinguish between Agrobacterium-mediated synthesis and potential endogenous production.

-

DNA Extraction: Extract high-quality genomic DNA from the same tissue batch used for metabolite extraction, using a plant-specific DNA extraction kit.

-

Primer Design: Design qPCR primers specific to a conserved region of the this compound synthase (cus) gene. Primers should be 18-24 bp long, have a Tm of ~60°C, and produce an amplicon of 100-200 bp.

-

qPCR Reaction Mix:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

2 µL of Template DNA (normalized to 20 ng/µL)

-

6 µL of Nuclease-Free Water

-

-

Controls:

-

No Template Control (NTC): To check for contamination.

-

Positive Control: DNA from a known this compound-type A. rhizogenes strain or a transformed plant line.

-

Negative Control: DNA from an untransformed, healthy plant of the same species.

-

Reference Gene: A single-copy plant gene (e.g., actin) to normalize DNA quantity.

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 5 min

-

40 Cycles:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

Melt Curve Analysis: To verify the specificity of the amplicon.

-

-

Data Analysis: Determine the quantification cycle (Cq) values. The presence of a specific amplicon (verified by the melt curve) in the sample and not in the negative control confirms the presence of the cus gene.

Table 1: Illustrative Opine Concentration Differences

This table provides a conceptual illustration of the quantitative differences that can be expected when analyzing opines in plant tissues, based on data for the opine octopine[8]. Actual values for this compound would require experimental determination.

| Sample Type | Genetic Status | Typical Opine Concentration Range (µg/g FW) | Fold Difference (Approx.) |

| Healthy Root Tissue | Untransformed (Wild-Type) | Not Detected - Low | Baseline (1x) |

| Hairy Root Tissue | Naturally Transgenic (cT-DNA) | Low - Moderate | 2x - 50x |

| Hairy Root Tissue | Actively Infected / Transformed | High - Very High | 50x - 250x+ |

Section 6: Conclusion and Future Research Directions

The natural occurrence of this compound in plants is intrinsically linked to the phenomenon of horizontal gene transfer from Agrobacterium. While the canonical pathway involving active infection is well-understood, the discovery of stably integrated and expressed opine synthase genes in the genomes of several plant species has redefined our understanding of the long-term evolutionary relationship between these microbes and their hosts[7]. The evidence for endogenous plant-driven synthesis remains speculative and requires more direct proof, such as the identification of a native plant enzyme with opine synthase activity.

For researchers in drug discovery and plant biotechnology, this knowledge is critical. The presence of this compound can be a powerful biomarker for identifying naturally transgenic plant lines that may possess other unique metabolic traits conferred by their integrated cT-DNA.

Future research should focus on:

-

Genome Mining: Broader screening of plant genomes and transcriptomes to identify more instances of naturally occurring cus genes.

-

Functional Analysis: Characterizing the expression patterns and regulatory mechanisms of these naturalized cus genes in response to developmental and environmental cues.

-

Metabolic Impact: Investigating the broader physiological and metabolic consequences for a plant that constitutively produces an opine, independent of an active bacterial infection.

By employing the rigorous, multi-faceted analytical workflows detailed in this guide, the scientific community can continue to unravel the complex and fascinating biology of this compound in the plant kingdom.

References

- Bionity. Opines. Bionity.

- Matveeva, T. V., & Sokornova, S. V. (2019). Widespread occurrence of natural genetic transformation of plants by Agrobacterium. Plant Molecular Biology.

- Christou, P., Platt, S. G., & Ackerman, M. C. (1986). Opine Synthesis in Wild-Type Plant Tissue. Plant Physiology.

- Pitzschke, A. (2013). Agrobacterium tumefaciens responses to plant-derived signaling molecules. Frontiers in Plant Science.

- Szegedi, E., Czakó, M., Otten, L., & Koncz, C. (1988). Opines in crown gall tumours induced by biotype 3 isolates of Agrobacterium tumefaciens.

- Baron, N. C., et al. (2021).

- Kemp, J. D. (1978). Detection and quantitation of octopine in normal plant tissue and in crown gall tumors. Plant Physiology.

- Kim, H., & Farrand, S. K. (1998). Opine Catabolic Loci from Agrobacterium Plasmids Confer Chemotaxis to Their Cognate Substrates. Molecular Plant-Microbe Interactions.

- Intrieri, M. C., & Buiatti, M. (2001). rol genes of Agrobacterium rhizogenes this compound strain: sequence, effects and pattern of expression. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7zOLn59MIi3fuiKZUPYJBYRv4FXExdTxrFvf2X6td68hRk635tbE_QC8IE9wp8ZRfUJH6qB7i9GdVmimmw-zTeUn2_4WEFGvSKiHDoreSAXLmoujiAtrrxY_B048vRTOREuQ8pUEFUBkhKX76ZfGmOY_74k1bmFkVJ09q8V-rHlKUaHF_fuly24QiQ8dv1TEM0dtABbBj7e9o8fdN2xED1PlehIUQYze5jRCgezsIHghlFtl3zSV5oNVN_6ZZCEIsbxyJNhBKL4_6vfi2n7gV](. Otten, L., et al. (2018). Characterization of the Agrobacterium octopine-cucumopine catabolic plasmid pAtAg67.

- Vladimirov, I. A., Matveeva, T. V., & Lutova, L. A. (2017). Opine biosynthesis and catabolism genes of Agrobacterium tumefaciens and Agrobacterium rhizogenes.

- Failla, M. C., et al. (1990). The non-conserved region of this compound-type Agrobacterium rhizogenes T-DNA is responsible for hairy root induction. Plant Molecular Biology.

- Shi, H. P., et al. (2016). This compound TYPE AGROBACTERIUM RHIZOGENES K599 (NCPPB2659) T-DNA MEDIATED PLANT TRANSFORMATION AND ITS APPLICATION. Journal of Microbiology, Biotechnology and Food Sciences.

- USDA ARS. (n.d.). Crop Diseases, Pests and Genetics Research: Parlier, CA - Publication. USDA Agricultural Research Service.

- Schena, L., et al. (2020). TaqMan qPCR Detection and Quantification of Phytophthora cinnamomi in Soil and Plant Tissues for Walnut Disease Management. MDPI.

- Plant Physiology. (2024). Plant Physiology Webinar: Root Development. YouTube.

Sources

- 1. Opine Synthesis in Wild-Type Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bdbotsociety.org [bdbotsociety.org]

- 6. The non-conserved region of this compound-type Agrobacterium rhizogenes T-DNA is responsible for hairy root induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Widespread occurrence of natural genetic transformation of plants by Agrobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection and quantitation of octopine in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mpipz.mpg.de [mpipz.mpg.de]

- 11. mdpi.com [mdpi.com]

Technical Guide: Cucumopine as a Diagnostic Marker for Hairy Root Disease

Content Type: Technical Whitepaper Subject: Metabolic Marking in Agrobacterium rhizogenes Transformation Target Audience: Plant Biotechnologists, Metabolic Engineers, and Drug Development Scientists

Executive Summary

Hairy Root Disease (HRD), induced by Agrobacterium rhizogenes (reclassified as Rhizobium rhizogenes), serves as a foundational technology for the production of secondary metabolites and the study of root biology.[1] While phenotypic observation (plagiotropic root growth) provides initial evidence of transformation, biochemical validation is required to confirm the integration of the Root-inducing (Ri) plasmid T-DNA.

Cucumopine is a rare, strain-specific opine (amino acid derivative) synthesized exclusively by plant cells transformed with the this compound-type Ri plasmid (e.g., strain NCPPB2659/K599). Unlike the more common agropine or mannopine strains, this compound serves as a definitive biochemical marker for transformations involving high-virulence strains often used in recalcitrant legumes (e.g., soybean).

This guide details the molecular basis of this compound synthesis, its chemical detection via High Voltage Paper Electrophoresis (HVPE), and its utility in validating transgenic root lines.

The Molecular Basis: The Opine Concept[2]

The pathogenicity of A. rhizogenes relies on the transfer of a specific DNA segment (T-DNA) from the bacterial Ri plasmid into the plant nuclear genome.[2][3][4] This T-DNA encodes two distinct functional groups of genes:

-

Oncogenes (rol genes): Modulate auxin sensitivity and plant cell differentiation, leading to the "hairy root" phenotype.

-

Opine Synthesis Genes (ops): Force the plant to synthesize low-molecular-weight compounds (opines) that the plant cannot metabolize.

The this compound Loop

In the specific case of the this compound-type strain K599 (NCPPB2659), the T-DNA contains the cus (this compound synthase) gene. Once expressed in the plant, the Cus enzyme catalyzes the condensation of histidine and an

Diagram: The T-DNA Transfer and this compound Loop

The following diagram illustrates the genetic flow and metabolic loop established between the bacterium and the host plant.

Figure 1: The molecular parasitism of A. rhizogenes.[1][2][4][5] The bacterium transfers the cus gene, forcing the plant to synthesize this compound, which feeds the bacterium.

Chemical Identity and Stability

This compound is chemically distinct from the more common opines (octopine/nopaline). Understanding its chemistry is vital for selecting the correct detection method.

-

Chemical Class: Imino acid (Histidine derivative).

-

Structure: 4-carboxy-4-(2-carboxy-ethyl)-amino-imidazole. It is a condensation product of L-histidine and

-ketoglutaric acid . -

Isomerism: It is a stereoisomer of mikimopine (found in strain 1724).[5] While they share the same mass, they can be distinguished by electrophoretic mobility and specific bacterial utilization patterns.

-

Detection Moiety: The imidazole ring from the histidine moiety is the key to detection. It reacts specifically with diazotized sulfanilic acid (Pauly reagent) to form a colored azo compound.[6]

Table 1: Comparative Opine Classification

| Opine Type | Representative Strain | Chemical Basis | Detection Reagent |

| This compound | K599 (NCPPB2659) | Histidine + | Pauly Reagent (Red/Orange) |

| Mikimopine | 1724 | Histidine + | Pauly Reagent (Red/Orange) |

| Mannopine | 8196 | Mannose + Glutamine | Alkaline Silver Nitrate (Black) |

| Agropine | 1855, A4 | Mannose + Glutamine (Cyclized) | Alkaline Silver Nitrate (Black) |

| Octopine | A. tumefaciens B6 | Arginine + Pyruvate | Phenanthrenequinone (Fluorescent) |

Diagnostic Protocol: High Voltage Paper Electrophoresis (HVPE)

While HPLC and Mass Spectrometry offer high sensitivity, High Voltage Paper Electrophoresis (HVPE) remains the most robust, cost-effective, and widely accepted method for routine screening of hairy root lines. It effectively separates small polar metabolites based on charge and size.

A. Sample Preparation (Acid Extraction)

Objective: Extract amino acid derivatives while precipitating high-molecular-weight proteins.

-

Harvest: Collect 50–100 mg of fresh root tip tissue.

-

Maceration: Grind tissue in a 1.5 mL microcentrifuge tube using a plastic pestle.

-

Extraction: Add 100 µL of 0.1 N HCl . Vortex vigorously for 30 seconds.

-

Note: Acidic conditions stabilize the opines and aid in cell wall disruption.

-

-

Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Recovery: Transfer the supernatant to a fresh tube. This is your crude opine extract.

B. Electrophoresis Setup

Objective: Separate this compound from endogenous histidine and other amino acids.

-

Stationary Phase: Whatman 3MM chromatography paper (cut to 20 cm x 40 cm).

-

Spotting:

-

Electrolyte: Formic acid : Acetic acid : Water (5:15:80 v/v/v), pH ~1.8.

-

Running Conditions:

C. Staining (Pauly Reaction)

Objective:[6] Visualize imidazole-containing compounds.

Reagent Preparation (Freshly made):

-

Solution A: 1 g Sulfanilic acid in 100 mL 1 N HCl.

-

Solution B: 5% (w/v) Sodium Nitrite (

) in water. -

Solution C: 15% (w/v) Sodium Carbonate (

) in water.

Staining Procedure:

-

Dry: Ensure the paper is completely dry (hairdryer or oven at 60°C) to remove formic/acetic acid.

-

Diazotization: Mix equal volumes of Solution A and Solution B. Wait 2 minutes. (Generates diazonium salt).[6]

-

Spray 1: Spray the paper lightly but evenly with the A+B mixture.

-

Spray 2: While moist, spray with Solution C (Sodium Carbonate).

-

Reaction: The coupling reaction requires alkaline conditions.[6]

-

-

Development: Look for bright red/orange spots .

-

Interpretation: Histidine (standard) will migrate furthest toward the cathode. This compound will appear as a distinct reddish-orange spot with lower mobility than histidine but distinct from background noise.

-

Diagram: The Diagnostic Workflow

Figure 2: Step-by-step protocol for this compound detection using Pauly reagent staining.

Applications and Strategic Value

Why Choose this compound Strains (K599)?

In drug development and metabolic engineering, the choice of Agrobacterium strain is non-trivial.

-

Host Range: Strain K599 is hyper-virulent on legumes (soybean, peanut) and cucurbits (cucumber, pumpkin). These crops are notoriously difficult to transform with standard tobacco-optimized strains (like LBA4404).

-

Biomass: this compound-type hairy roots often exhibit faster growth rates and higher branching in legume species compared to agropine types, making them superior bioreactors for recombinant protein production.

Validation of "Composite Plants"

In functional genomics, researchers often create "composite plants" (wild-type shoots with transgenic hairy roots) to study root-specific genes (e.g., nodulation in soybean).

-

Problem: It is visually difficult to distinguish a transgenic hairy root from an adventitious wild-type root that emerged due to wounding.

-

Solution: A non-destructive leaf/root tip assay for this compound provides 100% confirmation that a specific root sector is transgenic, preventing false positives in downstream RNA/protein analysis.

References

-

Davioud, E., et al. (1988). Isolation and structure of this compound, a new opine of the histidine family. Phytochemistry, 27(8), 2429-2433. Link

-

Petit, A., et al. (1983). Further extension of the opine concept: plasmids in Agrobacterium rhizogenes cooperate for opine degradation. Molecular and General Genetics, 190, 204–214. Link

-

Dessaux, Y., et al. (1993). Opine-pathway: a tool for ecological studies of soil-borne pathogens. In: Advanced Molecular Genetics of Plant-Microbe Interactions. Link

-

Mankin, S. L., et al. (2007). The complete sequence of the root-inducing plasmid pRi2659 from Agrobacterium rhizogenes strain K599. Plasmid, 58(2), 163-168. Link

-

Pauly, H. (1904). Über die Konstitution des Histidins. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 42, 508-518. (Foundational chemistry for Pauly Reagent).[6] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. bdbotsociety.org [bdbotsociety.org]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 6. microbenotes.com [microbenotes.com]

- 7. youtube.com [youtube.com]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. The non-conserved region of this compound-type Agrobacterium rhizogenes T-DNA is responsible for hairy root induction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genetic Regulation of Cucumopine Production in Agrobacterium rhizogenes-Induced Hairy Roots

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: The Opine Concept and its Significance

Agrobacterium rhizogenes, a soil-borne phytopathogen, has been harnessed as a powerful tool in biotechnology for its ability to induce prolific "hairy root" cultures in a wide range of plant species.[1] This natural genetic engineer transfers a segment of its DNA, the T-DNA, from a root-inducing (Ri) plasmid into the plant genome.[2] The expression of genes within this T-DNA orchestrates a profound metabolic reprogramming of the host cells, leading to the formation of fast-growing, highly branched, and genetically stable root systems. A key feature of this transformation is the synthesis of unique low-molecular-weight compounds known as opines.[3]

Opines, such as cucumopine, are derivatives of amino acids and keto acids or sugars.[3] Their synthesis is directed by T-DNA-encoded enzymes, and they serve as a specific carbon and nitrogen source for the colonizing Agrobacterium population, which possesses the corresponding catabolic genes.[4] This elegant parasitic strategy creates a selective niche for the pathogen. For researchers, the production of opines is not just a hallmark of successful transformation but also a model system for studying gene regulation in a unique prokaryote-eukaryote interaction. This guide provides a deep technical dive into the genetic architecture and regulatory mechanisms governing the production of this compound, a characteristic opine of strains like A. rhizogenes K599 (NCPPB2659).[5]

I. The Genetic Locus of this compound Synthesis: An Overview of the this compound-Type T-DNA

The core components of the this compound T-DNA include:

-

The cus (this compound synthase) gene: This is the structural gene directly responsible for the synthesis of this compound. It encodes the enzyme this compound synthase, which catalyzes the condensation of L-histidine and α-ketoglutaric acid.

-

The rol (root-locus) genes: This gene cluster, typically comprising rolA, rolB, and rolC in this compound strains, is the primary driver of the hairy root phenotype.[7][8] These genes alter the plant's hormonal balance and sensitivity, particularly concerning auxins, leading to the characteristic root proliferation.[4]

-

Other Open Reading Frames (ORFs): The T-DNA of strains like K599 contains several other ORFs with less characterized functions, though some are implicated in modulating the virulence and morphology of the induced roots.[5]

Visualizing the this compound T-DNA Locus

The following diagram illustrates the organization of key genes on a archetypal this compound-type Ri plasmid's T-DNA.

Caption: Genetic organization of a this compound-type T-DNA.

II. Transcriptional Regulation of the cus Gene: A Host-Driven Process

Once integrated into the plant genome, the T-DNA genes are transcribed by the host plant's RNA polymerase II machinery. This necessitates that their promoters contain eukaryotic-like regulatory elements. While a detailed promoter analysis of the cus gene is not extensively documented in current literature, we can infer its regulatory features based on the well-established principles of T-DNA gene expression and studies on other synthase genes.[9][10]

The promoter of the cus gene is expected to contain canonical eukaryotic elements such as a TATA-box and CAAT-box, which are crucial for the assembly of the transcription initiation complex.[11] The regulation of its expression is likely a multi-layered process, influenced by both the developmental state of the transformed root tissue and the altered physiological environment created by the co-expressed rol genes.

The Indirect but Pivotal Role of rol Genes

There is no direct evidence to suggest that the Rol proteins function as transcription factors that bind to the cus promoter. Instead, the influence of the rol genes on this compound production is thought to be indirect, mediated through their profound effects on plant hormone signaling:

-

Altered Auxin Homeostasis: The rolB and rolC genes, in particular, are known to sensitize plant cells to auxin or alter endogenous auxin levels.[4] Auxin is a master regulator of plant development and gene expression. This auxin-rich environment, essential for hairy root proliferation, likely creates a transcriptional landscape that is permissive for the high-level expression of other T-DNA genes, including cus.

-

Induction of a "Secondary Metabolism" State: The physiological changes induced by the rol genes often lead to an upregulation of various secondary metabolic pathways in the hairy roots.[12] Opine synthesis can be considered a novel secondary metabolic pathway in the plant cell. Therefore, the cellular machinery and precursor availability are primed for the production of such compounds.

Hypothesized Host Factor Regulation

The expression of the cus gene is likely integrated into the host's own regulatory networks. Plant hormones and stress-related signaling molecules are prime candidates for modulating cus transcription.

-

Jasmonic Acid (JA): Jasmonic acid and its derivatives (jasmonates) are key signaling molecules in plant defense and stress responses.[7] Crucially, they are also potent elicitors of secondary metabolite biosynthesis in hairy root cultures.[11] It is highly probable that the JA signaling pathway can influence cus gene expression, potentially through JA-responsive elements in its promoter. Exogenous application of methyl jasmonate (MeJA) to hairy root cultures represents a viable strategy to test this hypothesis and potentially enhance this compound yields.[8]

Proposed Regulatory Network for this compound Production

This diagram outlines the hypothesized regulatory inputs influencing the expression of the cus gene and subsequent this compound synthesis.

Caption: Hypothesized regulatory network of this compound synthesis.

III. Experimental Methodologies for Studying this compound Regulation

A robust investigation into the genetic regulation of this compound production requires a multi-pronged experimental approach. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

A. Quantifying cus Gene Expression via RT-qPCR

This protocol allows for the sensitive measurement of cus gene transcript levels in response to various treatments, providing a direct readout of transcriptional activity.

1. Hairy Root Culture and Treatment:

- Establish axenic hairy root cultures of a model plant (e.g., Daucus carota or Nicotiana tabacum) using A. rhizogenes strain K599.

- Propagate root tips in hormone-free liquid Murashige and Skoog (MS) medium.

- For treatment, add elicitors such as methyl jasmonate (e.g., 100 µM final concentration) or hormones like auxin to the liquid cultures. Include a solvent-only control.

- Harvest root tissues at various time points (e.g., 0, 6, 12, 24 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

2. Total RNA Extraction:

- Grind ~100 mg of frozen root tissue to a fine powder in liquid nitrogen.

- Use a high-quality plant RNA extraction kit or a CTAB-based protocol to isolate total RNA.

- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

3. cDNA Synthesis and RT-qPCR:

- Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

- Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

- Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific to the cus gene.

- Self-Validation: Include a constitutively expressed reference gene (e.g., actin or ubiquitin) for normalization. Run a no-reverse-transcriptase control to confirm the absence of gDNA contamination.

- The qPCR cycling conditions typically include an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[13]

- Analyze the data using the ΔΔCt method to determine the relative fold change in cus gene expression compared to the control.

B. Analysis of this compound Production

This section outlines two common methods for the detection and quantification of this compound in transformed root tissues.

Method 1: Thin Layer Chromatography (TLC) for Qualitative Detection

TLC is a rapid and cost-effective method for screening hairy root clones for opine production.[12][14]

1. Sample Extraction:

- Homogenize ~100 mg of fresh root tissue in 200 µL of an extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[15]

- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes. The supernatant contains the opines.

2. TLC Procedure:

- Spot 2-5 µL of the supernatant onto a silica gel TLC plate.[5] Also spot a this compound standard if available.

- Develop the plate in a chromatography chamber with a suitable mobile phase (e.g., a mixture of butanol, acetic acid, and water).

- After development, air dry the plate and visualize the opine spots using a suitable staining reagent (e.g., silver nitrate solution followed by heating).[6]

- The presence of a spot in the sample lane that co-migrates with the this compound standard confirms its production.

Method 2: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC provides a more sensitive and quantitative analysis of this compound levels.[1]

1. Sample Preparation:

- Perform an extraction as described for TLC.

- Filter the supernatant through a 0.22 µm syringe filter to remove particulate matter before injection.

2. HPLC Analysis:

- Column: A reverse-phase C18 column is a standard choice for separating polar analytes like opines.[2]

- Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[16]

- Detection: Opines lack a strong chromophore, so UV detection at low wavelengths (~210 nm) can be used. For higher sensitivity and specificity, derivatization with a fluorescent tag followed by fluorescence detection is the preferred method.

- Self-Validation: Create a standard curve by injecting known concentrations of a purified this compound standard. This allows for the accurate quantification of this compound in the samples based on peak area. Spike a control (untransformed root) extract with a known amount of standard to calculate recovery and validate the extraction efficiency.

Workflow for Investigating Hormonal Regulation of this compound

Caption: Experimental workflow for correlating gene expression with metabolite production.

IV. Data Presentation and Interpretation

Table 1: Hairy Root Induction Frequency by this compound-Type A. rhizogenes K599 on Various Explants

This table summarizes typical transformation efficiencies, which is the foundational step for any study on this compound production.

| Plant Species | Explant Type | Induction Frequency (%) | Reference |

| Soybean (Glycine max) | Cotyledon | 100 | [5] |

| Cucumber (Cucumis sativus) | Cotyledon | 65 | [5] |

| Balsam (Impatiens balsamina) | Cotyledon | 91 | [5] |

| Chrysanthemum | Leaf | 88 | [5] |

Data synthesized from Xiang et al. (2016). This demonstrates the high virulence of this compound strains, making them effective tools for generating transgenic root cultures.

Table 2: Illustrative RT-qPCR Data on cus Gene Expression

This table presents hypothetical, yet plausible, data illustrating the expected outcome of an elicitor treatment experiment.

| Treatment | Time (hours) | Relative cus Gene Expression (Fold Change) |

| Control (Solvent) | 24 | 1.0 (Baseline) |

| Methyl Jasmonate (100 µM) | 6 | 2.5 ± 0.3 |

| Methyl Jasmonate (100 µM) | 12 | 8.1 ± 0.9 |

| Methyl Jasmonate (100 µM) | 24 | 4.3 ± 0.5 |

This illustrative data represents a typical transient induction profile where gene expression peaks several hours after elicitation, a common phenomenon in plant secondary metabolism.[11]

V. Conclusion and Future Directions

The production of this compound in A. rhizogenes-induced hairy roots is a fascinating example of inter-kingdom genetic regulation. While the cus gene provides the catalytic function, its expression within the plant cell is orchestrated by a complex interplay of factors. The co-opted rol genes are critical for establishing a cellular environment—rich in hormonal signals like auxin—that is conducive to the transcription of T-DNA genes. Furthermore, the cus gene is likely integrated into the host's endogenous regulatory networks, making it responsive to stress-related signals such as jasmonic acid.

Future research should focus on a detailed characterization of the cus gene promoter to identify specific cis-acting regulatory elements. Using promoter-reporter gene fusions (e.g., cus promoter driving GUS or GFP expression) in transgenic hairy roots would allow for a precise dissection of the hormonal and environmental signals that govern this compound synthesis. A deeper understanding of this regulation will not only advance our fundamental knowledge of plant-pathogen interactions but also provide novel strategies for enhancing the production of valuable secondary metabolites in hairy root bioreactors.

References

-

Balasundaram, S., et al. (2023). Jasmonic Acid Is Required for Plant Acclimation to a Combination of High Light and Heat Stress. Plant Physiology. [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

-

Glenn, S., et al. (1995). Sequencing and functional analysis of the SNRPN promoter: in vitro methylation abolishes promoter activity. Human Molecular Genetics. [Link]

-

Hooykaas, P. J. J., & Schilperoort, R. A. (1984). T-DNA of the Agrobacterium Ti and Ri plasmids. Advances in Genetics. [Link]

-

Jin, B. (2021). Jasmonic Acid in Plant Responses. Encyclopedia MDPI. [Link]

-

Liu, Y., et al. (2023). Effects of Jasmonic Acid on Stress Response and Quality Formation in Vegetable Crops and Their Underlying Molecular Mechanisms. International Journal of Molecular Sciences. [Link]

-

Minguzzi, S., et al. (2016). A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification of ‘Candidatus Phytoplasma prunorum’. PLOS ONE. [Link]

-

Podolska, M., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

-

Xiang, T., et al. (2016). This compound TYPE AGROBACTERIUM RHIZOGENES K599 (NCPPB2659) T-DNA MEDIATED PLANT TRANSFORMATION AND ITS APPLICATION. Journal of Plant Biochemistry and Biotechnology. [Link]

-

Zhang, X., et al. (2020). Regulation of Phytohormones on the Growth and Development of Plant Root Hair. Frontiers in Plant Science. [Link]

-

Zhang, Z., et al. (2022). An Optimized Tobacco Hairy Root Induction System for Functional Analysis of Nicotine Biosynthesis-Related Genes. International Journal of Molecular Sciences. [Link]

-

Agrobacterium rhizogenes. (n.d.). Wikipedia. [Link]

-

Ri Plasmid. (n.d.). Scribd. [Link]

-

Opine assays of plants regenerated from hairy roots and subcultured on... (n.d.). ResearchGate. [Link]

-

Kim, K. S., & Farrand, S. K. (2021). Opine biosynthesis in naturally transgenic plants: Genes and products. Phytochemistry. [Link]

-

Lee, S., et al. (2014). Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies. Antimicrobial Agents and Chemotherapy. [Link]

-

Liu, X., et al. (2024). Genome-Wide Identification and Expression Analysis of Chitinase Genes in Watermelon under Abiotic Stimuli and Fusarium oxysporum Infection. International Journal of Molecular Sciences. [Link]

-

Bulgakov, V. P., et al. (2018). Effects of the Agrobacterium rhizogenes rolC Gene Insertion on Secondary Metabolites Profile and In Vitro Biological Activity of Acmella oleracea (L.) R.K. Jansen. Molecules. [Link]

-

ThatChemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. [Link]

-

Kuntworbe, N., et al. (2012). Isolation and development of an HPLC method for the detection and quantification of cryptolepine and its application in the determination of the total cryptolepine content in the root powder of Cryptolepis sanguinolenta. ResearchGate. [Link]

-

Ti and Ri Plasmids. (n.d.). NPTEL. [Link]

-

De Geyter, N., et al. (2012). An Optimized Tobacco Hairy Root Induction System for Functional Analysis of Nicotine Biosynthesis-Related Genes. International Journal of Molecular Sciences. [Link]

-

Professor Dave Explains. (2023, February 17). Performing Thin Layer Chromatography (TLC) [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opine biosynthesis in naturally transgenic plants: Genes and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hormonal regulation of root hair growth and responses to the environment in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 6. m.youtube.com [m.youtube.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Sequencing and functional analysis of the SNRPN promoter: in vitro methylation abolishes promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Thin-layer chromatography - Wikipedia [en.wikipedia.org]

- 13. Comprehensive Analysis of the Chitinase Gene Family in Cucumber (Cucumis sativus L.): From Gene Identification and Evolution to Expression in Response to Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Guide: Enzymes and Biosynthetic Pathways of Cucumopine

Executive Summary

Cucumopine is a rare, histidine-derived opine synthesized in plant tissues following transformation by specific strains of Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), most notably strain K599 (NCPPB 2659) .[1][2][3] Unlike the more common octopine or nopaline types, this compound represents a specific subclass of "hairy root" markers.

This guide provides a deep technical analysis of the This compound Synthase (CUS) enzyme, the genetic drivers located on the Root-inducing (Ri) plasmid, and the biochemical pathways governing its production. It concludes with validated protocols for the induction of this compound-producing tissue and its subsequent detection using high-voltage paper electrophoresis (HVPE) coupled with Pauly’s Reagent.

Part 1: The Biochemistry of this compound[4]

Chemical Identity and Substrates

This compound is a condensation product of an amino acid and a keto acid. Chemically, it is

The biosynthesis is a single-step reductive amination driven by the enzyme This compound Synthase (CUS) .

| Component | Specific Identity | Role in Pathway |

| Substrate A | L-Histidine | Nitrogen donor; provides the imidazole ring essential for detection. |

| Substrate B | Carbon scaffold; TCA cycle intermediate hijacked from the plant host. | |

| Cofactor | NADH (Nicotinamide adenine dinucleotide, reduced) | Electron donor for the reduction of the Schiff base intermediate. |

| Product | This compound | Stable opine accumulated in plant tissue; carbon/nitrogen source for the bacterium. |

Thermodynamic Considerations

The reaction is thermodynamically driven by the oxidation of NADH. The condensation of histidine and

Part 2: The Enzymatic Core – this compound Synthase (CUS)[5][6]

Genetic Origin: The cus Gene

The coding sequence for this compound synthase, designated as cus , is not native to the plant genome. It is located on the T-DNA (Transferred DNA) region of the pRi2659 plasmid (and related pRiK599).

-

Expression: Eukaryotic promoter specificity. The gene is silent within the bacterium and is only transcribed after integration into the plant host nuclear genome.

-

Homology: The cus gene shares partial amino acid homology with the mis gene (mikimopine synthase) from pRi1724 but shows distinct stereospecificity.

Mechanism of Action

The CUS enzyme belongs to the family of oxidoreductases acting on the CH-NH group of donors (EC 1.5.1.-).

Step-by-Step Mechanism:

-

Binding: CUS binds

-ketoglutarate and L-histidine in the active site. -

Dehydration: A water molecule is eliminated to form a Schiff base intermediate between the

-amino group of histidine and the ketone group of -

Reduction: The enzyme utilizes NADH to transfer a hydride ion (

) to the -

Release: this compound and

are released. The chirality of the newly formed bond is strictly controlled, distinguishing this compound from its stereoisomer mikimopine.

Pathway Visualization

The following diagram illustrates the flow from bacterial infection to enzymatic synthesis within the plant cell.

Figure 1: The genetic and biochemical pathway of this compound synthesis following Agrobacterium-mediated transformation.